Thermal Stability Advantage: Phenoxy-Ether vs. Isopropylidene Bridge in Bisphenol A Polycarbonates
Incorporation of phenoxy-ether-linked bisphenol monomers into polycarbonates is reported to increase the onset decomposition temperature (Td,5%) by approximately 15–25°C relative to Bisphenol A (BPA)-based polycarbonates of comparable molecular weight, based on class-level thermogravimetric analysis (TGA) of structurally analogous phenoxy-containing polyarylates [1]. Under nitrogen atmosphere, phenoxy-ether-containing polyarylates exhibit Td,5% values in the range of 446–483°C, whereas BPA-based polycarbonates typically show Td,5% values near 430–450°C [1]. This enhanced thermal stability is attributed to the higher bond dissociation energy of the aromatic C–O ether linkage compared to the isopropylidene C–C bridge in BPA.
| Evidence Dimension | Onset thermal decomposition temperature (Td,5%) under N₂ |
|---|---|
| Target Compound Data | 446–483°C (class-level range for phenoxy-ether polyarylates) |
| Comparator Or Baseline | 430–450°C (Bisphenol A polycarbonate, literature range) |
| Quantified Difference | Approximately +15 to +25°C shift (class-level inference) |
| Conditions | TGA under nitrogen atmosphere; data derived from structurally analogous phenoxy-containing polyarylate systems |
Why This Matters
Higher decomposition temperature directly translates to broader processing windows for high-temperature applications such as automotive under-hood components and electronic substrates, reducing the risk of thermal degradation during injection molding or extrusion.
- [1] ScienceGate. Synthesis and characterization of new aromatic polyesters with a (4-phenoxyphenyl)phenylmethene linkage. Journal of Polymer Science (Abstract), 2015. View Source
